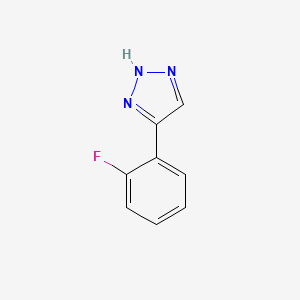

4-(2-Fluorophenyl)-1h-1,2,3-triazole

Description

Contextualizing the Role of Triazole Architectures in Synthetic Chemistry

The 1,2,3-triazole ring is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms, which imparts a unique set of properties. wikipedia.orgnih.gov This scaffold is not found in nature but has become a cornerstone of modern synthetic chemistry due to its remarkable stability and versatility. nih.gov 1,2,3-triazoles are highly robust, exhibiting resistance to oxidation, reduction, and hydrolysis under both acidic and basic conditions. itmedicalteam.pl This stability makes them excellent and reliable linking units in more complex molecular architectures.

The widespread use of 1,2,3-triazoles is largely attributed to the development of "click chemistry," a concept introduced by K. B. Sharpless. tandfonline.com The archetypal click reaction, the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne, was refined by the introduction of copper(I) and ruthenium catalysts. itmedicalteam.pltandfonline.comnih.gov These catalyzed reactions, known as CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) and RuAAC, offer high yields, mild reaction conditions, and, crucially, regioselectivity, producing 1,4-disubstituted and 1,5-disubstituted triazoles, respectively. itmedicalteam.pliosrjournals.org This synthetic accessibility has positioned the 1,2,3-triazole framework as a fundamental building block in diverse fields, including drug discovery, materials science, bioconjugation, and polymer chemistry. tandfonline.comtandfonline.com

Significance of Fluorine Substitution in Aromatic Systems within Chemical Scaffolds

The strategic incorporation of fluorine into organic molecules is a powerful and widely used strategy in medicinal chemistry to enhance the pharmacological profile of a compound. tandfonline.com Fluorine is the most electronegative element and is relatively small in size, allowing it to act as a bioisostere for a hydrogen atom. tandfonline.comresearchgate.net Its introduction into an aromatic system, such as a phenyl ring, can profoundly influence a molecule's properties in several ways.

One of the most significant effects is the enhancement of metabolic stability. tandfonline.com The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. tandfonline.com This can increase the half-life and bioavailability of a drug candidate. omicsonline.org

Furthermore, fluorine's strong electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, which can improve a molecule's membrane permeability and bioavailability. tandfonline.comnih.gov Fluorine substitution can also modulate the binding affinity of a molecule to its biological target. tandfonline.comresearchgate.net The atom can participate in favorable electrostatic interactions, hydrogen bonds, and dipole-dipole interactions within a protein's binding pocket, potentially leading to increased potency and selectivity. nih.gov These combined effects have led to a significant number of fluorinated compounds being developed as successful pharmaceutical drugs. omicsonline.orgchimia.ch

Academic Research Landscape of 1,2,3-Triazole Derivatives: A Critical Review

The academic research landscape for 1,2,3-triazole derivatives is vast and continues to expand rapidly, driven by their synthetic tractability and wide-ranging biological activities. nih.goviosrjournals.org The advent of click chemistry has enabled the straightforward synthesis of large libraries of triazole-containing compounds for screening purposes. tandfonline.com While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common method for preparing 1,4-disubstituted 1,2,3-triazoles, significant research has also focused on developing alternative synthetic routes, including ruthenium-catalyzed reactions for 1,5-disubstituted isomers and metal-free synthesis protocols. nih.goviosrjournals.org

A major focus of the research has been the exploration of the diverse pharmacological potential of these derivatives. The 1,2,3-triazole nucleus is considered a key pharmacophore and has been incorporated into molecules designed to exhibit a broad spectrum of biological effects. nih.govtandfonline.com These activities are often achieved by linking the triazole core to other known bioactive fragments, creating hybrid molecules with potentially enhanced or novel therapeutic properties. iosrjournals.org

| Biological Activity Investigated | References |

|---|---|

| Antimicrobial / Antibacterial | iosrjournals.orgirjrr.com |

| Antifungal | itmedicalteam.plsci-hub.se |

| Antiviral / Anti-HIV | irjrr.comsci-hub.se |

| Anticancer / Antiproliferative | iosrjournals.orgirjrr.com |

| Antitubercular | iosrjournals.orgirjrr.com |

| Antidiabetic / α-Glucosidase Inhibition | itmedicalteam.plsci-hub.se |

| Antimalarial | itmedicalteam.plirjrr.com |

| Anticonvulsant | itmedicalteam.pl |

Emergence of 4-(2-Fluorophenyl)-1H-1,2,3-triazole as a Research Target

The emergence of this compound as a specific research target is a logical progression from the foundational principles outlined in the preceding sections. Researchers have sought to combine the stable, synthetically accessible 1,2,3-triazole core with the pharmacologically beneficial properties imparted by fluorine substitution on an aromatic ring. The resulting molecule is a building block for more complex derivatives with potential applications in medicinal chemistry and pharmacology. ontosight.ai

The synthesis of this compound is typically accomplished through click chemistry, specifically the Huisgen cycloaddition between an alkyne and an azide. ontosight.ai Characterization is confirmed using standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. ontosight.ai

Research into this compound and its derivatives is driven by the potential for a wide range of biological activities, including antimicrobial, antiviral, antifungal, and anticancer properties. ontosight.ai The fluorine atom at the ortho-position of the phenyl ring can influence the molecule's conformation and electronic properties, potentially leading to unique interactions with biological targets compared to its meta- or para-substituted isomers. ontosight.ai For instance, studies on closely related fluorophenyl-1H-1,2,3-triazole derivatives have demonstrated their potential as α-glucosidase inhibitors for the management of type 2 diabetes, highlighting the therapeutic promise of this class of compounds. sci-hub.se

| Property | Value |

|---|---|

| Molecular Formula | C8H6FN3 |

| Molecular Weight | 163.15 g/mol |

| Synonyms | CHEMBL2148000, 369363-56-4 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluorophenyl)-2H-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-7-4-2-1-3-6(7)8-5-10-12-11-8/h1-5H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNLLPNGLMIYRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Synthesis of 4 2 Fluorophenyl 1h 1,2,3 Triazole

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes: Mechanistic Innovations and Green Chemistry Approaches

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of click chemistry, renowned for its reliability and specificity in forming 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction involves the coupling of a terminal alkyne, such as 2-fluorophenylacetylene, with an azide (B81097) source in the presence of a copper(I) catalyst.

Ligand Design and Optimization in CuAAC for Enhanced Regioselectivity

The regioselective synthesis of the 1,4-isomer of 4-(2-Fluorophenyl)-1H-1,2,3-triazole is a key advantage of the CuAAC reaction. nih.gov The design of the ligand coordinating to the copper center plays a crucial role in both accelerating the reaction and ensuring high regioselectivity. Various N-donor ligands, including those with N-heterocyclic carbene (NHC) frameworks, have been shown to be effective. nih.gov These ligands can stabilize the copper(I) catalytic species and facilitate the key steps of the catalytic cycle. For instance, polydentate N-donor chelating ligands have been demonstrated to enable the cycloaddition of hydrazoic acid (formed in situ from sodium azide) with terminal alkynes at room temperature, affording high yields of 4-substituted-1H-1,2,3-triazoles. organic-chemistry.org

The choice of ligand can also influence the reaction conditions. While some systems require elevated temperatures, the development of highly active ligand-copper complexes can allow the reaction to proceed efficiently at room temperature. nih.gov

Sustainable Catalytic Systems: Heterogeneous Catalysis and Recoverable Catalysts

In a move towards greener and more sustainable chemical processes, significant research has focused on the development of heterogeneous and recoverable copper catalysts for the CuAAC reaction. mdpi.com These systems offer the distinct advantage of easy separation from the reaction mixture, allowing for catalyst recycling and minimizing copper contamination in the final product. mdpi.combohrium.com

Examples of such systems include copper nanoparticles immobilized on various solid supports like silica (B1680970) gel, aluminum oxyhydroxide fibers, nanocellulose, and magnetic nanoparticles. mdpi.comacs.orgorganic-chemistry.orgbohrium.comtandfonline.com These supported catalysts have demonstrated high activity and the ability to be reused multiple times without a significant loss of performance. acs.orgorganic-chemistry.orgtandfonline.com For instance, a catalyst of copper nanoparticles supported on nanocellulose has been used for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles in the environmentally benign solvent glycerol (B35011). bohrium.com Similarly, magnetically recoverable copper catalysts, such as copper(I)-exchanged β-zeolite and copper acetate (B1210297) supported on modified magnetic nanoparticles, allow for simple separation using an external magnet. tandfonline.comrsc.org

| Catalyst System | Support | Key Advantages | Reusability |

|---|---|---|---|

| Copper Nanoparticles | Aluminum Oxyhydroxide Fiber | High activity at room temperature without additives. acs.orgorganic-chemistry.org | Recyclable up to five times. acs.orgorganic-chemistry.org |

| Copper(I) | Silica Gel | Efficient, recyclable, and environmentally friendly. organic-chemistry.org | Reusable for ten consecutive cycles with minimal copper leaching. organic-chemistry.org |

| Copper Nanoparticles | Nanocellulose | Green methodology using glycerol as a solvent. bohrium.com | Examined for up to five cycles. bohrium.com |

| Copper(I)-exchanged β-zeolite | Magnetic β-zeolite | Easily separated with a magnet. rsc.org | Reusable in several consecutive reactions. rsc.org |

Mechanistic Investigations of CuAAC for Substituted Phenylalkynes

The mechanism of the CuAAC reaction is complex, involving multiple steps with copper(I) acetylides. nih.gov For substituted phenylalkynes like 2-fluorophenylacetylene, the electronic properties of the substituent can influence the reaction rate. Electron-withdrawing groups on the alkyne can activate it towards cycloaddition. nih.gov

Mechanistic studies, including real-time infrared spectroscopy and computational DFT calculations, have provided deeper insights into the reaction pathway. researchgate.netresearchgate.net These studies suggest that the formation of a copper/azide/alkyne ternary complex is a critical step, and the rate-determining step is often the transition of this complex to the triazole product. researchgate.netnih.gov The presence of the fluorine atom in the ortho position of the phenyl ring can exert both steric and electronic effects that may modulate the stability of intermediates and transition states in the catalytic cycle.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Strategies: Contrasting Regioselectivity and Scope

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the 1,5-disubstituted regioisomer of the 1,2,3-triazole ring. wikipedia.orgorganic-chemistry.org This distinct regioselectivity arises from a different reaction mechanism that is believed to proceed through an oxidative coupling pathway to form a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov

A key advantage of the RuAAC is its broader substrate scope, as it can be utilized with both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles. wikipedia.orgacs.org This is a significant departure from the CuAAC, which is generally limited to terminal alkynes. acs.org Ruthenium complexes such as [Cp*RuCl] are effective catalysts for this transformation. nih.gov The choice of catalyst can also influence the reaction conditions, with some complexes being active at ambient temperatures. organic-chemistry.org

| Catalyst System | Typical Product | Alkyne Scope | Proposed Mechanism |

|---|---|---|---|

| CuAAC | 1,4-disubstituted 1,2,3-triazoles nih.gov | Primarily terminal alkynes acs.org | Stepwise mechanism involving copper acetylides nih.gov |

| RuAAC | 1,5-disubstituted 1,2,3-triazoles organic-chemistry.org | Terminal and internal alkynes wikipedia.orgacs.org | Oxidative coupling to a ruthenacycle intermediate organic-chemistry.orgnih.gov |

Metal-Free Synthesis Protocols: Exploiting Non-Traditional Activation Modes

While metal-catalyzed methods are highly efficient, the development of metal-free synthetic routes to 1,2,3-triazoles is an active area of research, driven by the desire to avoid potential metal contamination in the final products, particularly for pharmaceutical applications. chemistryviews.org

Organocatalytic Approaches to Triazole Formation

Organocatalysis has emerged as a powerful tool for the synthesis of 1,2,3-triazoles without the need for transition metals. nih.govrsc.org These methods often involve the reaction of activated carbonyl compounds with azides, catalyzed by amines. nih.gov While not a direct cycloaddition of an alkyne and an azide, these alternative routes provide access to functionalized triazoles. researchgate.net

Other metal-free approaches include the use of iodine-mediation or reactions promoted by reagents like p-toluenesulfonic acid. organic-chemistry.orgresearchgate.net For instance, 4-aryl-NH-1,2,3-triazoles can be synthesized from N-tosylhydrazones and sodium azide via a molecular iodine-mediated coupling cyclization. researchgate.net Additionally, multicomponent reactions in the presence of hydrogen bond-donating solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been developed for the synthesis of N-unsubstituted-1,2,3-triazoles. acs.org

Photocatalytic and Electrocatalytic Methodologies for C-N Bond Formation

Modern synthetic chemistry has increasingly embraced photocatalytic and electrocatalytic methods for their ability to facilitate reactions under mild conditions, often with high selectivity and reduced environmental impact. While specific literature detailing the direct synthesis of this compound using these techniques is emerging, the general principles are well-established for the formation of the 1,2,3-triazole core through C-N bond formation.

Visible-light-promoted reactions, for instance, have been developed for the synthesis of 1,2,3-triazoles, often proceeding without the need for a metal photocatalyst. These reactions can involve a three-component cycloaddition, showcasing a green and efficient approach to C-N bond formation. Electrocatalysis offers another avenue, enabling the reagent-free and mild synthesis of triazole derivatives. These electrochemical methods can achieve dehydrogenative C-N cross-coupling reactions, highlighting their atom and step economy.

Although direct examples for the synthesis of this compound via these methods are not yet widely reported, the existing literature on related aryl-substituted triazoles suggests the potential applicability of these advanced techniques. Future research will likely focus on adapting these photocatalytic and electrocatalytic conditions to accommodate the 2-fluorophenyl substrate.

Multicomponent Reaction (MCR) Strategies for Direct Synthesis

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency in constructing complex molecules in a single step from three or more starting materials. Several MCR strategies have been developed for the synthesis of 4-aryl-1H-1,2,3-triazoles, which are applicable to the preparation of this compound.

One prominent MCR involves the reaction of aldehydes, nitroalkanes, and an azide source, such as sodium azide. This metal-free approach allows for the one-pot synthesis of N-unsubstituted 4-aryl-1,2,3-triazoles. The reaction proceeds through the in situ formation of a nitroalkene from the aldehyde and nitroalkane, followed by a [3+2] cycloaddition with the azide. The use of 2-fluorobenzaldehyde (B47322) in this reaction would directly lead to the formation of this compound. Various catalysts, including organocatalysts and solid-supported catalysts, have been employed to promote this transformation under different conditions, including microwave irradiation.

Another MCR strategy involves the copper-catalyzed reaction of ketones, sodium sulfinates, and azides. This method leads to the formation of 1,5-disubstituted-4-sulfonyl-1,2,3-triazoles. While this specific reaction does not directly yield the target compound, it highlights the versatility of MCRs in accessing highly functionalized triazole rings. Adaptations of such MCRs, potentially using 2-fluoroacetophenone (B1329501) as a ketone component, could provide a pathway to derivatives of this compound.

The following table summarizes representative MCR strategies for the synthesis of 4-aryl-1H-1,2,3-triazoles.

| Reactants | Catalyst/Conditions | Product Type | Potential for this compound Synthesis |

|---|---|---|---|

| Aromatic Aldehyde, Nitroalkane, Sodium Azide | Organocatalyst (e.g., anthranilic acid), Microwave | 4-Aryl-NH-1,2,3-triazole | Directly applicable using 2-fluorobenzaldehyde |

| Aromatic Ketone, Sodium Sulfinate, Organic Azide | Copper(II) chloride, Aerobic, Room Temperature | 1,5-Disubstituted-4-sulfonyl-1,2,3-triazole | Applicable for synthesizing derivatives using 2-fluoroacetophenone |

Synthetic Routes via Functional Group Transformations of Precursor Molecules

The synthesis of this compound can also be achieved through the modification of pre-existing molecules, either by derivatizing a triazole scaffold or by transforming a precursor containing the 2-fluorophenyl group.

Derivatization of Existing Triazole Scaffolds

One of the most powerful methods for introducing an aryl group onto a heterocyclic ring is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of a halo-substituted heterocycle with a boronic acid. In the context of synthesizing this compound, this would typically involve the reaction of a 4-halo-1H-1,2,3-triazole (e.g., 4-bromo-1H-1,2,3-triazole) with (2-fluorophenyl)boronic acid. This method offers a versatile route to a wide range of 4-aryl-1,2,3-triazoles with good functional group tolerance.

The general conditions for such a reaction would involve a palladium catalyst, such as Pd(PPh₃)₄, a base (e.g., K₂CO₃), and a suitable solvent system, often a mixture of an organic solvent and water. The efficiency of the coupling can be influenced by the nature of the halogen on the triazole ring and the specific reaction conditions employed.

Transformations Involving 2-Fluoroacetophenone or Related Building Blocks

2-Fluoroacetophenone serves as a valuable and readily available starting material for the construction of the this compound ring system. Various synthetic strategies can be envisioned that utilize this building block.

One common approach involves the conversion of 2-fluoroacetophenone into a more reactive intermediate that can then undergo cyclization to form the triazole ring. For example, α-azidoacetophenones can be prepared from the corresponding α-haloacetophenones, which are accessible from acetophenones. The resulting 2-fluoro-α-azidoacetophenone can then react with a suitable C1 or N1 synthon to complete the triazole ring.

Another strategy involves the reaction of 2-fluoroacetophenone with tosylhydrazine to form a tosylhydrazone. This intermediate can then undergo further reaction, for instance, with a source of the remaining nitrogen atoms, to form the 1,2,3-triazole ring. While specific examples for the direct conversion to this compound are not extensively detailed in the literature, the general reactivity of tosylhydrazones in the synthesis of nitrogen-containing heterocycles is well-established.

The following table outlines potential synthetic transformations starting from 2-fluoroacetophenone.

| Starting Material | Key Intermediate | Reaction Type | Potential for this compound Synthesis |

|---|---|---|---|

| 2-Fluoroacetophenone | 2-Fluoro-α-azidoacetophenone | Cyclization with a suitable synthon | A plausible route to the target compound |

| 2-Fluoroacetophenone | 2-Fluorophenylacetylene | [3+2] Cycloaddition with an azide source | A direct and common method for 1,2,3-triazole synthesis |

| 2-Fluoroacetophenone | Tosylhydrazone of 2-fluoroacetophenone | Cyclization/rearrangement reactions | A potential but less direct route |

Theoretical and Computational Investigations of 4 2 Fluorophenyl 1h 1,2,3 Triazole

Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 4-(2-Fluorophenyl)-1H-1,2,3-triazole at the atomic level. These methods model the molecule's electronic distribution, orbital energies, and reactivity, offering a detailed picture of its chemical nature.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of multi-electron systems. For aromatic and heterocyclic compounds like this compound, DFT calculations, often using functionals like B3LYP, provide accurate descriptions of both ground and excited states.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity and electronic transitions. The HOMO is associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. In related aryl-triazoles, the HOMO is generally distributed across the phenyl and triazole rings, whereas the LUMO is often localized more on the triazole ring system. semanticscholar.orgnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity and lower stability. Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra and explore the nature of excited states, providing insights into the molecule's photophysical properties. semanticscholar.org

Global reactivity descriptors, derived from the energies of the FMOs, quantify the chemical behavior of the molecule. These include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). Such parameters are instrumental in predicting how the molecule will interact with other chemical species.

Table 1: Representative Calculated Electronic Properties for Aryl-Triazole Derivatives (Illustrative)

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| ΔE (HOMO-LUMO Gap) | Energy gap between HOMO and LUMO | 4.5 to 6.0 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.2 to 3.0 |

| Electronegativity (χ) | Power of an atom to attract electrons | 3.7 to 4.5 |

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide another avenue for high-accuracy calculations without reliance on empirical parameters. These methods are particularly valuable for obtaining precise energetic information and for predicting spectroscopic properties.

Calculations can be used to predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing calculated spectra with experimental data for related compounds, a confident assignment of vibrational modes for this compound can be made. dnu.dp.ua Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, aiding in the interpretation of experimental ¹H and ¹³C NMR spectra. researchgate.net

Conformational Analysis and Intramolecular Interactions: A Computational Perspective

The three-dimensional structure of this compound is not entirely rigid. Rotation around the single bond connecting the fluorophenyl group to the triazole ring is a key conformational feature. Computational conformational analysis helps to identify the most stable spatial arrangements (conformers) and the energy barriers between them.

For 4-aryl-1,2,3-triazoles, a non-planar conformation is generally favored, where the phenyl and triazole rings are twisted relative to each other. nih.gov This twist is described by the dihedral angle between the two rings. The energy profile as a function of this dihedral angle can be calculated to find the minimum energy conformation. Studies on N-aryl-1,2,4-triazoles have shown that bulky substituents can lead to restricted rotation and non-planar conformations. researchgate.net In the case of this compound, steric hindrance between the ortho-fluorine atom and the triazole ring, along with potential electronic repulsion, likely contributes to a significant dihedral angle in the lowest energy state.

Intramolecular interactions, such as weak hydrogen bonds (e.g., C-H···N or C-H···F), can also influence the preferred conformation. These interactions can be identified and characterized using computational techniques like Natural Bond Orbital (NBO) analysis.

Molecular Dynamics (MD) Simulations: Understanding Dynamic Behavior in Solution

While quantum chemical calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to understand the dynamic behavior of this compound in a more realistic environment, such as in a solvent. nih.govresearchgate.net MD simulations model the movements of atoms and molecules over time based on a force field, allowing for the exploration of conformational changes and intermolecular interactions. mdpi.comnih.gov

Computational Mechanistic Elucidation of Synthetic Pathways Involving this compound

The most common and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, often performed under copper(I) catalysis (the "click reaction"). nih.gov This reaction involves the cycloaddition of an azide (B81097) with a terminal alkyne. For this compound, the precursors would be 2-fluorophenylacetylene and an azide source.

Computational chemistry plays a vital role in elucidating the detailed mechanism of this reaction. nih.gov DFT calculations can be used to map the potential energy surface of the reaction, identifying the structures of reactants, transition states, intermediates, and products. researchgate.net This allows for the determination of activation energies and reaction energies, providing insight into the reaction's kinetics and thermodynamics. Such studies can explain the high regioselectivity of the copper-catalyzed reaction, which almost exclusively yields the 1,4-disubstituted isomer, by comparing the energy barriers for the pathways leading to the 1,4- and 1,5-isomers. researchgate.net

Predictive Modeling for Structure-Reactivity Relationships within the Triazole Framework

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful computational strategy for understanding how modifications to a core chemical structure affect its reactivity or biological activity. nih.govresearchgate.net For the 1,2,3-triazole framework, QSAR models can be developed to correlate various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with an observed outcome, such as reaction rate or inhibitory potency against a biological target. ijpsjournal.comnanobioletters.comresearchgate.net

A typical QSAR study on triazole derivatives involves:

Generating a dataset of triazole compounds with known activities.

Calculating a wide range of molecular descriptors for each compound using computational methods.

Using statistical methods, such as multiple linear regression (MLR), to build a mathematical model that relates the descriptors to the activity. researchgate.net

Validating the model to ensure its predictive power.

Such models can then be used to predict the reactivity of new, unsynthesized compounds like derivatives of this compound. nih.gov By analyzing the descriptors that are most influential in the QSAR model, researchers can gain insights into the key structural features required for a desired activity, guiding the design of new molecules with enhanced properties.

Reactivity and Reaction Chemistry of 4 2 Fluorophenyl 1h 1,2,3 Triazole

Electrophilic Aromatic Substitution Reactions on the Fluorophenyl Moiety

The 2-fluorophenyl substituent of 4-(2-fluorophenyl)-1H-1,2,3-triazole can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of both the fluorine atom and the 4-(1H-1,2,3-triazol-4-yl) group.

The fluorine atom is an ortho, para-directing group, albeit a deactivating one, due to the competing effects of its strong electron-withdrawing inductive effect (-I) and its electron-donating mesomeric effect (+M). Conversely, the 1H-1,2,3-triazol-4-yl substituent is generally considered to be electron-withdrawing, and thus deactivating and meta-directing.

Given these opposing influences, the precise location of electrophilic attack can be complex and may lead to a mixture of products. The substitution pattern will be sensitive to the nature of the electrophile and the reaction conditions. For instance, in nitration or halogenation reactions, substitution is likely to be directed to the positions ortho and para to the fluorine atom, with the position para to the fluorine (and meta to the triazole) being sterically more accessible.

| Position on Fluorophenyl Ring | Activating/Deactivating Effect of Fluorine | Activating/Deactivating Effect of Triazole | Predicted Major Product(s) |

|---|---|---|---|

| 3 | ortho (activating) | ortho (deactivating) | Minor |

| 4 | meta (deactivating) | meta (activating) | Potential |

| 5 | para (activating) | meta (activating) | Major |

| 6 | ortho (activating) | para (deactivating) | Minor (steric hindrance) |

Nucleophilic Attack and Ring-Opening Pathways of the Triazole Ring

The 1,2,3-triazole ring is generally a stable aromatic system, resistant to nucleophilic attack under standard conditions. However, under forcing conditions or with specific activation, it can undergo ring-opening reactions. For instance, the triazole ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions when attached to a sufficiently activated system, such as a purine (B94841) ring. beilstein-journals.org

In the context of this compound, direct nucleophilic attack on the triazole ring carbons is not a common reaction pathway due to the electron-rich nature of the aromatic heterocycle. However, reactions involving deprotonation of the N-H proton can facilitate subsequent reactions.

Thermally or photochemically induced ring-opening reactions are more plausible. For example, flash vacuum pyrolysis of 1,2,3-triazoles can lead to the extrusion of molecular nitrogen and the formation of highly reactive intermediates.

Click Chemistry Derivatizations beyond Synthesis: Post-Functionalization Strategies

While this compound is itself often synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," the triazole ring can also be a scaffold for further functionalization in what is termed "post-click" modification. acs.orgnih.govnih.gov

One common strategy involves the N-H of the triazole ring. This proton is weakly acidic and can be removed by a suitable base, allowing for N-alkylation or N-arylation to generate N1- or N2-substituted regioisomers. The ratio of these isomers depends on the nature of the electrophile and the reaction conditions.

Another avenue for post-functionalization is the direct C-H functionalization of the triazole ring, typically at the C5 position. This can be achieved using transition metal catalysis, for example, with palladium or copper catalysts, to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov

Metalation and Organometallic Transformations Involving the Triazole Nitrogen Atoms

The nitrogen atoms of the 1,2,3-triazole ring possess lone pairs of electrons and can act as ligands for a variety of metal ions. This has led to the extensive use of 4-aryl-1,2,3-triazoles in the synthesis of coordination compounds and organometallic complexes. nih.govacs.org

The deprotonated triazole can act as an anionic N-donor ligand. Furthermore, direct metalation of the C-H bonds of the triazole or the fluorophenyl ring can be achieved. For instance, ortho-magnesiation of 1-aryl-1H-1,2,3-triazoles at the aryl ring has been reported using sterically hindered metal-amide bases. researchgate.net

These organometallic intermediates can then be trapped with various electrophiles to introduce a wide range of functional groups. The coordination of metals to the triazole nitrogen atoms can also influence the reactivity of the molecule, for example, by altering the electron density of the ring system.

Photochemical Reactivity and Excited State Behavior

Upon exposure to ultraviolet light, 4-aryl-1,2,3-triazoles can undergo a variety of photochemical transformations. The most common pathway involves the extrusion of molecular nitrogen to form a vinylidene carbene intermediate. This highly reactive species can then undergo intramolecular cyclization or rearrangement reactions. rsc.orgrsc.orgresearchgate.net

The photolysis of 1-aryl-1,2,3-triazoles can lead to the formation of indoles through a mechanism that may involve a 1H-azirine intermediate. rsc.orgrsc.org The specific products formed are dependent on the substitution pattern of the aryl and triazole rings. The presence of the 2-fluorophenyl group is expected to influence the excited state properties and the subsequent reaction pathways of the carbene intermediate.

Oxidation and Reduction Pathways

The 1,2,3-triazole ring is generally stable towards oxidation. However, under specific conditions, it can be oxidized. For example, electrochemical oxidation of some triazole derivatives has been shown to lead to the formation of reactive intermediates that can undergo further reactions. rsc.orgrsc.orgacs.org

Reduction of the this compound core is also challenging under mild conditions. Strong reducing agents would likely be required to hydrogenate the aromatic rings. However, substituents on the triazole or phenyl ring can be selectively reduced. For example, if an ester group were present on the triazole ring, it could be reduced with sodium borohydride. researchgate.netnih.govnih.govmdpi.com

| Reaction Type | Reagent/Condition | Potential Product(s) | Notes |

|---|---|---|---|

| Oxidation | Electrochemical oxidation | Oxidized triazole species, potential for ring cleavage | Highly dependent on conditions and substituents |

| Reduction | Catalytic hydrogenation (e.g., H₂/Pd) | Hydrogenation of phenyl and/or triazole ring | Requires harsh conditions |

| Reduction of a substituent | Sodium borohydride | Reduction of carbonyl groups, etc., on substituents | The core rings are generally inert to NaBH₄ |

Acid-Base Properties and Protonation/Deprotonation Studies in Various Media

The 1H-1,2,3-triazole moiety in this compound possesses both acidic and basic properties. The N-H proton is weakly acidic, with a pKa value for the parent 1H-1,2,3-triazole of around 9.4. wikipedia.org The presence of the electron-withdrawing 2-fluorophenyl group is expected to slightly increase the acidity of the N-H proton in the title compound.

The nitrogen atoms at positions 2 and 3 have lone pairs of electrons and can be protonated by strong acids, making the molecule a weak base. The basicity will be influenced by the electronic effects of the substituents. The electron-withdrawing nature of the 2-fluorophenyl group will decrease the basicity of the triazole ring compared to an unsubstituted 4-phenyl-1,2,3-triazole.

The acid-base properties of this compound are important in determining its solubility in different media and its behavior in biological systems.

| Property | Site | Estimated pKa | Comment |

|---|---|---|---|

| Acidity | N1-H | ~9 | Slightly more acidic than unsubstituted 1H-1,2,3-triazole due to the -I effect of the fluorophenyl group. |

| Basicity | N2/N3 | <1 | Weakly basic due to the aromatic nature and the electron-withdrawing substituent. |

Applications As a Synthetic Building Block and Ligand in Advanced Materials and Catalysis

Utilization in the Construction of Complex Organic Architectures

The rigid and planar nature of the 1,2,3-triazole ring, combined with the functionalizable phenyl group, makes 4-(2-Fluorophenyl)-1H-1,2,3-triazole a valuable component in the design and synthesis of intricate organic structures. Its utility spans from directing the assembly of supramolecular structures to being a key component in the formation of larger macrocyclic and polymeric systems.

As a Scaffolding Unit in Supramolecular Chemistry

In the realm of supramolecular chemistry, this compound can serve as a foundational unit, or scaffold, for the construction of larger, non-covalently bonded assemblies. The triazole ring itself possesses both hydrogen bond donor (N-H) and acceptor (N atoms) sites, facilitating the formation of predictable intermolecular interactions. The 2-fluorophenyl group can also participate in non-covalent interactions, such as π-π stacking and C-H···F hydrogen bonding, which further direct the self-assembly process. While specific studies detailing the supramolecular self-assembly exclusively of this compound are not extensively documented, the principles of crystal engineering with related phenyl-triazole derivatives suggest its potential in forming well-defined supramolecular architectures. For instance, the interplay of hydrogen bonds and π-π stacking interactions in similar triazole-containing compounds has been shown to lead to the formation of chains, sheets, and more complex three-dimensional networks.

Integration into Macrocyclic and Polymeric Structures

The bifunctional nature of this compound, which can be further functionalized at the triazole nitrogen and the phenyl ring, allows for its incorporation into both macrocyclic and polymeric structures. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a common method for synthesizing the 1,2,3-triazole ring and can be adapted for both macrocyclization and polymerization reactions.

In macrocycle synthesis, derivatives of this compound can be designed to have reactive termini that, under appropriate conditions, undergo intramolecular cyclization to form large ring structures. The triazole unit within the macrocycle can impart conformational rigidity and provide sites for metal coordination or guest recognition. While specific examples of macrocycles containing the this compound unit are not prevalent in the literature, the general strategy of using triazole-containing building blocks in macrocyclization is well-established. For example, peptide mimetics incorporating 1,4-disubstituted 1,2,3-triazoles have been successfully macrocyclized. nih.govcore.ac.ukresearchgate.net

In polymer science, this compound can be incorporated as a side chain or as part of the polymer backbone. Polymers functionalized with this moiety can exhibit interesting properties, such as altered solubility, thermal stability, and the ability to coordinate with metal ions. The synthesis of such polymers can be achieved through the polymerization of monomers containing the pre-formed triazole unit or through post-polymerization modification where the triazole is formed on a pre-existing polymer chain. Polymers possessing 1,2,3-triazole units in their backbone are considered promising as new functional polymers due to the triazole's large dipole moment and its ability to act as a hydrogen bond acceptor and a ligand for metal ions. mdpi.com

Role as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atoms of the 1,2,3-triazole ring in this compound are excellent coordination sites for a variety of metal ions. This has led to its exploration as a ligand in the design of coordination complexes and as a linker in the construction of Metal-Organic Frameworks (MOFs).

Ligand Design Principles for Transition Metal Catalysis

When designing ligands for transition metal catalysis, the electronic and steric properties of the ligand are of paramount importance as they directly influence the catalytic activity and selectivity of the resulting metal complex. The this compound ligand offers several key features:

Coordination Modes: The triazole ring can coordinate to a metal center in a monodentate fashion through one of its nitrogen atoms or can act as a bridging ligand connecting two or more metal centers.

Electronic Effects: The fluorine atom at the ortho-position of the phenyl ring is electron-withdrawing, which can influence the electron density on the triazole ring and, consequently, the strength of the metal-ligand bond. This can be used to tune the redox properties of the metal center.

Steric Hindrance: The 2-fluorophenyl group can provide a degree of steric bulk around the metal center, which can influence the substrate approach and the selectivity of the catalytic reaction.

While detailed studies on the specific ligand design principles for this compound are limited, research on similar 4-phenyl-1,2,3-triazole ligands has shown their versatility in forming complexes with various transition metals, including iridium and palladium. google.comijsr.netacs.org

Application in Homogeneous and Heterogeneous Catalysis beyond its Synthesis

Metal complexes of this compound and its derivatives have potential applications in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, soluble metal complexes can catalyze a variety of organic transformations. For example, iridium(III) complexes with phenyl-triazole based ligands have been investigated as emitters in photoredox catalysis. acs.org

In the realm of heterogeneous catalysis, this compound can be used as a linker to construct MOFs. These porous materials can act as solid catalysts with well-defined active sites. The tunability of the linker, including the introduction of the 2-fluorophenyl group, allows for the modification of the framework's properties, such as pore size and chemical environment, which can impact its catalytic performance. Triazole-based MOFs have been shown to be active catalysts in selective oxidation reactions. researchgate.net

Incorporation into Advanced Functional Materials

The unique properties of this compound make it an attractive building block for the creation of advanced functional materials. The triazole ring is a versatile component that can be used to construct a variety of functional materials, including multichromophoric covalent ensembles, macrocyclic receptors, and responsive foldamers. rsc.org

The incorporation of this compound into materials can be tailored to achieve specific functionalities. For instance, the fluorine substitution can be used to adjust the electronic properties of materials for applications in organic electronics. google.com Furthermore, the ability of the triazole moiety to coordinate with metal ions can be exploited to create sensory materials or materials with specific magnetic or optical properties. While the exploration of this compound in this context is still in its early stages, the broader field of triazole-containing functional materials is rapidly expanding, suggesting a promising future for this particular compound. researchgate.net

Integration into Optoelectronic Systems (e.g., as a component in conjugated polymers)

The integration of 1,2,3-triazole moieties into conjugated polymers is a promising strategy for the development of advanced optoelectronic materials. These five-membered heterocyclic rings can influence the electronic and photophysical properties of the resulting polymers, making them suitable for applications in devices such as organic light-emitting diodes (OLEDs) and polymer solar cells (PSCs). While direct research on the incorporation of this compound into conjugated polymers is not extensively documented, the known characteristics of similar triazole-containing polymers provide a strong indication of its potential.

Triazole derivatives are often employed as electron-withdrawing units within a donor-acceptor (D-A) copolymer structure to tune the material's bandgap and improve its performance in photovoltaic applications. For instance, conjugated polymers that incorporate 1,2,4-triazole (B32235) derivatives have been synthesized and shown to possess thermal stability and solubility, which are crucial for device fabrication. The intramolecular charge transfer (ICT) interactions between the electron-donating and electron-accepting units in these polymers are key to their function. The absorption spectra of such polymers often exhibit peaks corresponding to these ICT interactions, in addition to π-π* transitions of the polymer backbone. By modifying the structure of the polymer, for example by extending the thiophene (B33073) units in the conjugated main chain, it is possible to red-shift the maximum absorption peak, thereby broadening the absorption band and enhancing the efficiency of solar energy absorption. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical parameters for the application of these polymers in PSCs, and triazole derivatives can be used to modulate these levels to be suitable for efficient charge transfer.

In the context of OLEDs, triazole derivatives have been investigated for their role in hole-blocking and electron-transporting materials. The hybridization of different functional moieties, such as bipyridyl with triazole, can enhance the electron-transporting ability while maintaining good hole-blocking properties. Furthermore, platinum(II) complexes featuring a 4-phenyl-4H-1,2,4-triazole derivative as an ancillary ligand have been developed as efficient green phosphors for OLEDs. These complexes have demonstrated high photoluminescence quantum yields, and OLEDs fabricated with them have shown excellent performance with high external quantum efficiencies. This suggests that the incorporation of a phenyl-triazole group can facilitate charge trapping within the device, leading to more efficient light emission.

The introduction of a 2-fluorophenyl group at the 4-position of the 1H-1,2,3-triazole ring in a conjugated polymer could offer several advantages. The fluorine atom is highly electronegative and can influence the electronic properties of the polymer, potentially leading to a deeper HOMO level, which can improve the polymer's stability and the open-circuit voltage in solar cells. Moreover, fluorine substitution can affect the intermolecular packing and morphology of the polymer films, which are critical for charge transport and device performance. The photophysical properties of conjugated polymers are also sensitive to fluorination. For example, fluorinated poly(p-phenylenevinylene)s have been synthesized to achieve blue-emitting materials by reducing the effective conjugation length through steric hindrance. The blue-shift in the emission spectrum of such polymers in the solid state compared to in solution indicates that strong inter-chain aggregation is prevented. Therefore, incorporating this compound into conjugated polymers could be a viable strategy to fine-tune their optoelectronic properties for specific applications.

Role in Sensing Technologies (e.g., as a recognition unit in chemosensors)

The 1,2,3-triazole scaffold is a valuable component in the design of chemosensors due to its ability to act as a binding site and a signaling unit for the detection of various analytes, including metal ions and anions. sci-hub.se The nitrogen atoms within the triazole ring possess lone pairs of electrons that can coordinate with metal cations, and the triazole ring can also participate in hydrogen bonding interactions. sci-hub.se These interactions can lead to detectable changes in the chemosensor's optical or electrochemical properties, such as a change in color or fluorescence.

While research specifically detailing this compound as a chemosensor is limited, a closely related derivative, [4-(1-(2-(2,4-Dinitrophenyl)hydrazineylidene)-3-(naphthalen-2-yl)allyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole], has been identified as an effective chemosensor for the detection of ammonia (B1221849) (NH₃) and chromium ions (Cr³⁺). nanobioletters.com This demonstrates the potential of the fluorophenyl-1H-1,2,3-triazole core as a recognition unit. In this specific example, the sensor was capable of detecting ammonia and chromium within a concentration range of 0-20 ppm. nanobioletters.com

The general principle behind triazole-based chemosensors often involves the integration of the triazole ring with a fluorophore. The binding of an analyte to the triazole unit can modulate the photophysical properties of the fluorophore through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET). For instance, a "turn-on" fluorescence response can be achieved if the binding of the analyte suppresses a PET process that would otherwise quench the fluorescence of the sensor.

The presence of the 2-fluorophenyl substituent on the triazole ring can play a significant role in the sensing mechanism. The fluorine atom can influence the electronic properties of the triazole ring, thereby affecting its binding affinity and selectivity for specific analytes. Furthermore, the fluorophenyl group can engage in additional interactions, such as π-π stacking or hydrophobic interactions, which can enhance the stability of the sensor-analyte complex and improve the sensitivity of the sensor.

The versatility of the "click" chemistry approach to synthesize 1,2,3-triazoles allows for the facile incorporation of various functional groups, enabling the development of tailored chemosensors for a wide range of analytes. sci-hub.se By combining the this compound unit with different signaling moieties, it is conceivable to design a variety of chemosensors with high selectivity and sensitivity.

Below is a table summarizing the sensing applications of a related fluorophenyl-triazole derivative and other triazole-based chemosensors.

| Compound/Sensor Type | Analyte(s) | Detection Limit/Range | Reference |

| [4-(1-(2-(2,4-Dinitrophenyl)hydrazineylidene)-3-(naphthalen-2-yl)allyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole] | NH₃, Cr³⁺ | 0-20 ppm | nanobioletters.com |

| [Eu(HL)(NO₃)]·H₂O where HL = 3,5-bis(triazol-1-yl)-benzoic acid | Fe³⁺ | 0.016 µM | nanobioletters.com |

| Triazole-containing phenylene-vinylene derivatives | Fe²⁺ | 8.95 ppb | nanobioletters.com |

| N-rich {Zn₆(dttz)₄} [Zn₁.₅(dttz)(Hdpa)]n where H₃dttz = 4,5-di(1H-tetrazol-5-yl)-2H-1,2,3-triazole; Hdpa = 4,4′-dipyridylamine | Fe³⁺, Cu²⁺ | 1.45 µM, 1.66 µM | nanobioletters.com |

Methodological Advancements in the Structural Elucidation of Triazole Derivatives

Advanced NMR Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules. For 4-(2-fluorophenyl)-1H-1,2,3-triazole, one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques provide comprehensive insights into the molecular framework.

Two-Dimensional (2D) NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are pivotal. A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons within the 2-fluorophenyl ring, aiding in their precise assignment. The HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals in the ¹³C NMR spectrum. Furthermore, the HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the attachment of the 2-fluorophenyl group to the C4 position of the triazole ring by observing correlations between the triazole proton (H5) and the carbons of the phenyl ring, and vice versa.

| Technique | Purpose | Typical Information Obtained for this compound |

|---|---|---|

| ¹H-¹H COSY | Identifies proton-proton couplings | Correlations between adjacent aromatic protons on the 2-fluorophenyl ring. |

| ¹H-¹³C HSQC | Correlates directly bonded protons and carbons | Direct assignment of carbon atoms in the phenyl and triazole rings. |

| ¹H-¹³C HMBC | Identifies long-range proton-carbon couplings | Confirmation of the C4-phenyl linkage and overall molecular connectivity. |

| Solid-State NMR | Analyzes structure in the solid phase | Information on crystal packing, polymorphism, and conformation in the solid state. |

High-Resolution Mass Spectrometry for Structural Confirmation and Isotope Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can definitively verify the molecular formula, C₈H₆FN₃. ontosight.ai This technique distinguishes the target compound from other isomers or compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for 1,2,3-triazoles involve the loss of a molecule of nitrogen (N₂), which would result in a characteristic fragment ion. The fragmentation of the fluorophenyl group can also be observed, providing additional evidence for the compound's structure.

Isotope analysis, inherent in mass spectrometry, reveals the presence of isotopes at their natural abundance. For this compound, the M+1 peak, primarily due to the presence of ¹³C, and the M+2 peak would be observed at intensities consistent with the number of carbon and other atoms in the molecule, further corroborating the proposed molecular formula.

| Analysis | Purpose | Expected Data for this compound (C₈H₆FN₃) |

|---|---|---|

| Accurate Mass Measurement | Confirms elemental composition | Observed mass will be very close to the calculated exact mass of 163.0546. |

| Fragmentation Pattern | Provides structural information | Characteristic loss of N₂ and fragmentation of the fluorophenyl ring. |

| Isotope Ratio Analysis | Confirms the number of atoms | Relative intensities of M, M+1, and M+2 peaks consistent with the formula. |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the solid-state structure of a molecule. While a crystal structure for the specific isomer this compound is not publicly available, analysis of closely related structures, such as 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole, provides valuable insights into the expected molecular geometry and intermolecular interactions. nih.govresearchgate.net

For this compound, a successful X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles. It would reveal the planarity of the triazole and phenyl rings and the dihedral angle between them. Furthermore, this technique would elucidate the intermolecular interactions, such as hydrogen bonding (involving the triazole N-H) and π-π stacking, which govern the crystal packing. This information is crucial for understanding the material's solid-state properties.

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal unit. |

| Space Group | Symmetry of the crystal lattice. |

| Bond Lengths and Angles | Precise molecular geometry. |

| Torsion Angles | Conformation of the molecule. |

| Intermolecular Interactions | Details of crystal packing (e.g., hydrogen bonding, π-stacking). |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding Information

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within this compound.

FTIR Spectroscopy: The FTIR spectrum would exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include the N-H stretching vibration of the triazole ring, typically appearing as a broad band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and triazole rings would appear in the 1400-1600 cm⁻¹ region. The C-F stretching vibration of the fluorophenyl group would give rise to a strong absorption band, typically in the 1100-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this compound, the symmetric breathing vibrations of the aromatic and triazole rings would be prominent in the Raman spectrum. The C-F bond also has a characteristic Raman signal. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, confirming the presence of all key functional groups and providing insights into the molecular structure.

| Vibrational Mode | Expected FTIR Range (cm⁻¹) | Expected Raman Signal | Information Provided |

|---|---|---|---|

| N-H Stretch (Triazole) | 3100-3300 (broad) | Weak | Presence of the 1H-1,2,3-triazole tautomer. |

| Aromatic C-H Stretch | 3000-3100 | Strong | Presence of the phenyl ring. |

| C=C/C=N Stretch (Ring) | 1400-1600 | Strong | Confirmation of aromatic and triazole ring systems. |

| C-F Stretch | 1100-1300 | Moderate | Presence of the fluoro substituent. |

Theoretical Perspectives on Structure Activity Relationships for Triazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms Applied to Triazole Frameworks

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their properties. For triazole frameworks, QSAR models are developed to predict the behavior of new derivatives based on calculated molecular descriptors. researchgate.netphyschemres.org This approach is crucial for understanding how structural modifications influence a compound's characteristics.

The process involves calculating a variety of descriptors that quantify different aspects of a molecule's structure. These descriptors can be categorized as follows:

Constitutional Descriptors: Related to the molecular composition, such as molecular weight and atom counts.

Topological Descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Quantum Chemical Descriptors: Derived from quantum mechanics calculations, these include properties like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), dipole moment, and atomic charges. researchgate.net

Statistical methods such as Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), and Artificial Neural Networks (ANN) are then employed to build the QSAR model by correlating these descriptors with a specific property. physchemres.orgresearchgate.net A robust QSAR model, validated through internal and external statistical tests, can then be used to predict the properties of newly designed triazole compounds, guiding synthetic efforts toward molecules with desired theoretical profiles. physchemres.org

Table 1: Common Descriptors Used in QSAR Models for Triazole Derivatives

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Constitutional | Molecular Weight, Number of N atoms | Basic molecular composition and size. |

| Topological | Wiener Index, Kier & Hall Indices | Molecular shape, branching, and complexity. |

| Quantum Chemical | EHOMO, ELUMO, Dipole Moment (μ) | Electronic properties, reactivity, and polarity. researchgate.net |

Pharmacophore Modeling for Theoretical Ligand Design

Pharmacophore modeling is a cornerstone of theoretical ligand design. It involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a hypothetical receptor. For triazole derivatives, a pharmacophore model helps in designing new molecules that fit a theoretical binding site. nih.gov

A typical pharmacophore model for a triazole derivative might include features such as:

Hydrogen Bond Acceptors (A): The nitrogen atoms of the triazole ring are potential hydrogen bond acceptors. ptfarm.plnih.gov

Hydrogen Bond Donors (D): The N-H group in the 1H-1,2,3-triazole ring can act as a hydrogen bond donor. nih.gov

Aromatic Rings (R): The phenyl group, such as the 2-fluorophenyl substituent, serves as an aromatic and hydrophobic feature. nih.gov

Hydrophobic Groups (H): Aromatic rings and other nonpolar parts of the molecule contribute to hydrophobic interactions. nih.govptfarm.pl

By aligning a set of known molecules and identifying their common chemical features, a 3D pharmacophore hypothesis can be generated. nih.gov This model then serves as a template for designing new triazole derivatives, ensuring they possess the necessary features for theoretical binding. The distances and angles between these pharmacophoric points are critical parameters in the model. ptfarm.pl

Computational Docking Studies with Hypothetical Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. ijmtlm.org In a purely theoretical context, docking studies of triazole derivatives with hypothetical receptor binding sites can provide significant insights into their potential interaction modes. derpharmachemica.com

The process involves placing the flexible ligand (the triazole derivative) into the rigid or semi-flexible binding pocket of a hypothetical protein. The simulation then explores various conformations and orientations of the ligand, calculating the binding affinity for each pose. pensoft.net This allows for the identification of the most stable binding mode and the specific interactions that stabilize the complex.

Key theoretical interactions observed in docking studies of triazole derivatives include:

Hydrogen Bonding: The nitrogen atoms of the triazole ring and the N-H group are frequently involved in hydrogen bonds with hypothetical amino acid residues. nih.gov

Hydrophobic Interactions: The phenyl ring often engages in hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

π-π Stacking: The aromatic systems of the triazole and the phenyl ring can participate in π-π stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, or tryptophan. nih.gov

These theoretical studies help to understand how a molecule like 4-(2-Fluorophenyl)-1H-1,2,3-triazole might orient itself within a binding site, which is invaluable for the rational design of new molecular structures. ijmtlm.org

Table 2: Theoretical Protein-Ligand Interactions for Triazole Scaffolds

| Interaction Type | Molecular Feature Involved | Hypothetical Receptor Site Feature |

|---|---|---|

| Hydrogen Bonding | Triazole Nitrogen Atoms, N-H group | Amino acid residues capable of donating/accepting H-bonds (e.g., Ser, Thr, His) |

| Hydrophobic Interactions | Phenyl Ring | Nonpolar amino acid residues (e.g., Val, Leu, Ile) |

| π-π Stacking | Triazole and Phenyl Rings | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

Molecular Electrostatic Potential (MEP) Mapping and its Implications for Reactivity and Interaction

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity. irjweb.com The MEP map illustrates the electrostatic potential on the surface of a molecule, providing a guide to its electrophilic and nucleophilic sites. researchgate.net

The MEP surface is color-coded to represent different potential values:

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These regions are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. For triazoles, these areas are typically localized around the nitrogen atoms due to their lone pairs of electrons. irjweb.comresearchgate.net

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. In many organic molecules, these regions are found around hydrogen atoms. irjweb.com

Green/Yellow Regions: Correspond to areas of neutral or near-zero potential.

Emerging Research Frontiers and Unexplored Avenues for 4 2 Fluorophenyl 1h 1,2,3 Triazole

Application in Flow Chemistry and Microreactor Technologies for Scalable Synthesis

The synthesis of 1,2,3-triazole derivatives has been significantly advanced by the adoption of flow chemistry and microreactor technologies. These methods offer substantial improvements over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates like azides, and the potential for straightforward scalability.

Continuous-flow synthesis provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The application of these technologies to the synthesis of 4-(2-Fluorophenyl)-1H-1,2,3-triazole, typically formed via a cycloaddition reaction between an azide (B81097) and an alkyne, allows for a more efficient and reproducible manufacturing process. ontosight.ai The enclosed nature of microreactors minimizes exposure to potentially explosive intermediates, a critical advantage when working with organic azides. This approach is instrumental in transitioning the synthesis of complex triazole scaffolds from laboratory-scale experiments to large-scale industrial production.

Development of Novel Derivatization Strategies for Enhanced Functionality

The this compound scaffold is a versatile platform for the development of new derivatives with tailored functionalities. Researchers are actively exploring novel strategies to modify this core structure to introduce a wide range of chemical properties. Derivatization can occur at multiple positions on both the triazole and the phenyl rings, allowing for extensive structural diversification.

Common derivatization approaches include N-alkylation or N-arylation of the triazole ring and further substitution on the phenyl ring. One prominent method for creating derivatives is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and regioselective linking of the triazole core to other molecular fragments. nih.govtsijournals.com These strategies enable the introduction of various functional groups, which can modulate the compound's electronic, steric, and physicochemical properties for diverse chemical applications. For instance, new conjugates of 1,2,3-triazoles linked to other heterocyclic systems like 1,2,4-triazoles have been synthesized to create more complex molecular architectures. nih.gov

Table 1: Examples of Derivatization Reactions for Triazole Scaffolds

| Reaction Type | Reagents | Functional Group Introduced | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide, Base | Alkyl group on triazole nitrogen | nih.gov |

| CuAAC Click Chemistry | Substituted Alkyne, Azide Precursor, Cu(I) Catalyst | Substituted 1,4-disubstituted triazole | tsijournals.commdpi.com |

| Cyclocondensation | Aryl Azides, Active Methylene Compounds | Carboxylate or Carbonitrile group | mdpi.com |

Exploration of its Role in Bioorthogonal Chemistry Methodologies

The 1,2,3-triazole core, central to this compound, is fundamentally linked to the field of bioorthogonal chemistry. frontiersin.org Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The CuAAC reaction, which forms the 1,4-disubstituted 1,2,3-triazole ring, is a prime example of a bioorthogonal "click" reaction due to its high specificity, efficiency, and biocompatible reaction conditions. nih.govnih.gov

The azide and alkyne functional groups used in this reaction are largely inert within biological environments, reacting selectively with each other in the presence of a copper(I) catalyst. nih.govkinxcdn.com This allows for the precise chemical modification of molecules in complex biological milieu. The resulting triazole ring acts as a stable and robust linker, connecting different molecular entities. nih.gov Research in this area focuses on refining the catalytic systems and expanding the scope of substrates to enhance the utility of triazole formation in bioorthogonal methodologies, without focusing on specific biological outcomes.

Integration into Stimuli-Responsive Materials

The integration of triazole-based compounds like this compound into polymers is a burgeoning area of materials science. This research focuses on creating "smart" or stimuli-responsive materials that can change their properties in response to external triggers. rsc.orgnih.gov The unique characteristics of the triazole ring, such as its dipolar nature and ability to coordinate with metal ions, make it a valuable component in the design of such materials.

When incorporated into a polymer backbone or as a pendant group, the triazole moiety can influence the polymer's conformation and intermolecular interactions. This can lead to materials that respond to stimuli such as pH, temperature, or the presence of specific ions. nih.gov For example, protonation or coordination of the triazole's nitrogen atoms can alter the polymer's solubility or cause a macroscopic change in the material's shape or volume. Current research explores how the specific structure of this compound can be leveraged to create novel polymers with precisely controlled responsive behaviors. rsc.org

Computational Design of Novel Triazole-Based Scaffolds with Predicted Reactivity Profiles

Computational chemistry provides powerful tools for the rational design of novel molecules based on the this compound scaffold. mdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations are employed to predict the chemical properties and reactivity of new derivatives before they are synthesized in the lab. nih.govnih.govacs.org

QSAR studies establish mathematical relationships between the chemical structure of triazole derivatives and their reactivity or other properties. ijpsjournal.comresearchgate.net This allows researchers to identify key structural features that are crucial for a desired outcome. nih.gov DFT calculations can provide insights into the electronic structure, molecular orbitals, and reactivity descriptors of designed compounds, helping to explain experimental observations and guide the synthesis of molecules with enhanced characteristics. nih.govacs.org These computational approaches accelerate the discovery process by prioritizing the synthesis of the most promising candidates, saving significant time and resources. mdpi.combenthamdirect.com

Table 2: Computational Methods in Triazole Research

| Computational Method | Application | Predicted Properties | Reference |

|---|---|---|---|

| 3D-QSAR | Predicts activity based on 3D structure | Cytotoxic activity, Inhibitory potential | ijpsjournal.comresearchgate.net |

| Molecular Docking | Simulates binding of a molecule to a target | Binding affinity, Interaction modes | acs.orgnih.gov |

| DFT Calculations | Determines electronic structure | Reactivity descriptors, Molecular orbital energies | nih.govnih.gov |

Interdisciplinary Research at the Interface of Synthetic Chemistry and Advanced Analytical Science

The synthesis and development of this compound and its derivatives are intrinsically linked with advanced analytical science. The unambiguous characterization of these novel compounds is essential to confirm their structure and purity, which underpins all further research. A suite of sophisticated analytical techniques is routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the molecular structure, while Infrared (IR) spectroscopy helps identify key functional groups. researchgate.netekb.eg Mass Spectrometry (MS) is crucial for determining the molecular weight and formula of the synthesized compounds. nih.gov For crystalline derivatives, single-crystal X-ray diffraction provides definitive proof of the three-dimensional atomic arrangement. nih.govmdpi.com This synergy between synthetic innovation and analytical validation is critical for advancing the chemistry of triazole-based compounds and ensuring the reliability of research findings.

Q & A

Basic Research Question

- NMR Spectroscopy : Confirm regiochemistry via ¹H and ¹³C NMR. For example, ¹H NMR in CDCl₃ can distinguish triazole protons and substituent environments .

- FT-IR : Identify functional groups (e.g., triazole ring vibrations at ~1450–1550 cm⁻¹) .

- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., Hirshfeld surface analysis for packing motifs) .

What strategies address regioselectivity challenges in 1,2,3-triazole synthesis?

Advanced Research Question

- Catalyst Choice : Cu(I) favors 1,4-regioselectivity, while Ag-based catalysts may alter outcomes .

- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) on phenyl rings can influence transition states. Computational studies (DFT) help predict regioselectivity by analyzing alkyne-azide dipole interactions .

- Solvent Optimization : Polar solvents (e.g., THF/H₂O) enhance CuAAC kinetics and selectivity .

How can computational methods enhance mechanistic understanding of triazole formation?

Advanced Research Question

- DFT Calculations : Model transition states to explain rate acceleration under Cu(I) catalysis. The high ΔG of CuAAC and low polarity of the dipole in thermal reactions justify the catalytic role of Cu(I) .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., aqueous vs. organic media) .

How should researchers resolve conflicting yield data in triazole synthesis?

Advanced Research Question

- Variable Optimization : Adjust catalyst loading (e.g., 5 mol% CuSO₄ vs. 10 mol% Ag-Zn), reaction time (16–24 hours), and temperature (50–80°C) .

- Side-Reaction Mitigation : Use inert atmospheres to prevent alkyne oxidation and azide decomposition .